N-Acetyl-4-benzoyl-D-phenylalanine
Description
Overview of Acylated Phenylalanine Derivatives in Chemical Synthesis and Biochemical Research
Phenylalanine, an essential amino acid, features a benzyl (B1604629) side chain that makes it a prime candidate for chemical modification. nih.gov The acylation of phenylalanine, a process that introduces an acyl group to the amino group, creates a class of compounds known as acylated phenylalanine derivatives. This modification is a cornerstone of chemical synthesis, allowing for the creation of a vast array of molecules with tailored properties. nih.gov These derivatives are instrumental as building blocks in medicinal chemistry and peptide synthesis. chemimpex.comresearchgate.net
In biochemical research, these modified amino acids are crucial for developing novel therapeutic agents. For instance, Nα-aroyl-N-aryl-phenylalanine amides have shown potential as antimycobacterial agents. researchgate.net The addition of functional groups through acylation can enhance the molecule's reactivity and its ability to interact with biological targets. chemimpex.com Furthermore, these derivatives are used to create supramolecular gels for applications such as drug delivery and tissue engineering. nih.gov
Stereochemical Significance of D-Amino Acid Derivatives in Academic Inquiry
Amino acids, with the exception of glycine, are chiral molecules, existing as L- (levo) and D- (dextro) enantiomers, which are non-superimposable mirror images of each other. nih.govnih.govthieme-connect.com While L-amino acids are the primary components of proteins in most living organisms, D-amino acid derivatives are of significant interest in academic and pharmaceutical research. nih.govnih.govworldscientific.com
A key feature of D-amino acids is their resistance to degradation by most endogenous enzymes, which are typically specific to L-enantiomers. nih.govthieme-connect.com This inherent stability makes peptides containing D-amino acids promising candidates for developing biostable therapeutic drugs. nih.gov The unique stereochemistry of D-amino acids can lead to different biological activities compared to their L-counterparts. thieme-connect.com This has led to their exploration in various fields, including the development of anti-inflammatory and anticancer therapies. nih.gov The study of D-amino acid derivatives is also crucial for understanding certain physiological functions, such as neurotransmission, where they play important roles. nih.govworldscientific.com
Structural Elucidation and Nomenclatural Aspects of N-Acetyl-4-benzoyl-D-phenylalanine
The precise structure and naming of this compound are fundamental to its scientific study.
The standardized name for this compound according to the International Union of Pure and Applied Chemistry (IUPAC) is (2R)-2-acetamido-3-(4-benzoylphenyl)propanoic acid. It is also known by several common synonyms, which are frequently used in research and commercial contexts.
| Nomenclature | Name |
| IUPAC Name | (2R)-2-acetamido-3-(4-benzoylphenyl)propanoic acid |
| Common Synonyms | Ac-D-Bpa-OH, Ac-D-Phe(4-Bz)-OH |
This table presents the formal IUPAC name and common synonyms for this compound.
The molecular formula provides the elemental composition of the compound, while its stereoisomeric configuration defines the three-dimensional arrangement of its atoms.
| Identifier | Value |
| Molecular Formula | C₁₈H₁₇NO₄ |
| Molecular Weight | 311.33 g/mol |
| CAS Number | 104504-42-9 |
| Stereochemistry | D-configuration |
This table details the molecular formula, molecular weight, CAS registry number, and stereochemical configuration of this compound. chemimpex.com
The "D" in the name signifies that the stereocenter at the alpha-carbon has the D-configuration. This is in contrast to its enantiomer, N-Acetyl-4-benzoyl-L-phenylalanine. This specific spatial arrangement is a critical determinant of the molecule's biological and chemical properties. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
2-acetamido-3-(4-benzoylphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-12(20)19-16(18(22)23)11-13-7-9-15(10-8-13)17(21)14-5-3-2-4-6-14/h2-10,16H,11H2,1H3,(H,19,20)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLYJTWQCNXWBRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of N Acetyl 4 Benzoyl D Phenylalanine
Primary Synthetic Routes to N-Acetyl-4-benzoyl-D-phenylalanine
The synthesis of this compound is a multi-step process that requires careful control of chemical reactions to achieve the desired stereochemistry and functional group modifications.
Precursor Synthesis and Functional Group Introduction
The journey to this compound begins with the synthesis of appropriate precursors. A common starting material is D-phenylalanine. wikipedia.org The introduction of the benzoyl group at the para position of the phenyl ring is a key step. This is often achieved through Friedel-Crafts acylation of a protected phenylalanine derivative.
Acetylation Strategies for N-Protection
The protection of the amino group of D-phenylalanine is crucial to prevent unwanted side reactions during subsequent synthetic steps. Acetylation is a common method for N-protection. magritek.comgoogle.com This reaction typically involves treating the amino acid with acetic anhydride (B1165640), often in an acidic medium like acetic acid. magritek.comgoogle.com The process can be monitored using techniques like NMR spectroscopy to ensure the reaction goes to completion. magritek.com The use of a catalyst, such as PEG-400, has been explored to facilitate the N-benzoylation of amino acids, which is a related transformation. ijirset.com
Lysine acetylation is a known protein modification that can occur both enzymatically and non-enzymatically, with acetyl-CoA or acetyl phosphate (B84403) acting as the acetyl group donor. nih.gov While not directly the synthesis of the target molecule, this highlights the fundamental chemistry of acetylation in biological and chemical systems. nih.gov Studies on the acetylation of phenylalanine hydroxylase have shown that this modification can alter enzyme activity, demonstrating the impact of acetylation on amino acid metabolism. nih.govresearchgate.net
Benzoylation Techniques for Phenylalanine Modification
Benzoylation introduces a benzoyl group, in this case to the phenyl ring of phenylalanine. unacademy.com The Schotten-Baumann reaction is a classic method for the N-benzoylation of amino acids, typically using benzoyl chloride in the presence of a base. ijirset.comunacademy.com While this method traditionally modifies the amino group, Friedel-Crafts benzoylation is employed to functionalize the aromatic ring. This electrophilic aromatic substitution reaction involves reacting the aromatic substrate with a benzoyl halide or anhydride in the presence of a Lewis acid catalyst.
For the synthesis of this compound, the benzoylation of the phenyl ring would precede the N-acetylation or be performed on a suitably protected D-phenylalanine derivative. The choice of reaction conditions and protecting groups is critical to ensure the desired regioselectivity (para-substitution) and to avoid racemization.
Stereocontrolled Synthesis Approaches for the D-Enantiomer
Obtaining the D-enantiomer of phenylalanine derivatives in high purity is a significant challenge. D-phenylalanine itself can be produced through conventional organic synthesis, often resulting in a racemic mixture that requires resolution. wikipedia.org Several stereocontrolled synthesis strategies have been developed.
One approach involves the asymmetric transformation of L-phenylalanine to D-phenylalanine using an aldehyde catalyst and D-tartaric acid. google.com Biocatalytic methods also offer a highly selective route. For instance, a one-pot cascade reaction using an L-amino acid deaminase and a D-amino acid dehydrogenase can convert L-phenylalanine to D-phenylalanine with high enantiomeric excess. rsc.org Another multienzymatic cascade process utilizes phenylalanine ammonia (B1221849) lyases (PALs) to synthesize substituted D-phenylalanines from cinnamic acids. nih.govresearchgate.net The manipulation of protecting groups, such as the N-phthaloyl group, can also be used to control stereochemistry during the synthesis of phenylalanine derivatives. semanticscholar.org
Chemical Modifications and Analog Preparation
The core structure of this compound can be modified to create a library of analogs for structure-activity relationship studies.
Derivatization at the Carboxylic Acid and Amide Functionalities
The chemical architecture of this compound offers two primary sites for derivatization: the carboxylic acid and the N-acetyl amide group. These functionalities allow for the synthesis of a diverse range of derivatives through various synthetic methodologies.
Carboxylic Acid Derivatization: The carboxylic acid moiety is a versatile handle for modification, most commonly through esterification and amidation reactions.
Esterification: The conversion of the carboxylic acid to an ester can be achieved through several methods. For instance, processes for producing N-acyl-D-phenylalanine esters have been developed, which are crucial intermediates. One such process involves the enzymatic resolution of a racemic mixture of N-acetyl-D,L-phenylalanine methyl ester. In this method, a serine proteinase selectively hydrolyzes the L-ester to N-acetyl-L-phenylalanine, leaving the N-acetyl-D-phenylalanine methyl ester unreacted and allowing for its separation and recovery google.com.
Amidation: The formation of an amide bond by coupling the carboxylic acid with an amine is a fundamental transformation. This is typically achieved by activating the carboxylic acid with a coupling agent. Studies on the closely related N-acetyl-L-phenylalanine show its successful amidation with amines like 1,3,4,6-tetra-O-acetyl-β-D-glucosamine using coupling agents such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) or T3P® (Propanephosphonic acid anhydride). mdpi.comnih.govresearchgate.net These reactions, however, are highly susceptible to racemization, a critical consideration for the synthesis of stereochemically pure D-enantiomer derivatives. mdpi.com For example, coupling N-acetyl-D-phenylalanine with aniline (B41778) using TBTU demonstrates this derivatization, though it also highlights the challenge of maintaining stereochemical integrity. mdpi.comnih.gov
Amide Functionality Derivatization: While the N-acetyl group is primarily a protecting group, modifications at this site or hydrolysis to the free amine followed by re-acylation can introduce structural diversity. The N-acyl group itself plays a significant role in the electronic and steric properties of the molecule, influencing its reactivity and biological interactions.
Exploration of Side-Chain Modifications
Modification of the 4-benzoylphenyl side-chain of this compound allows for the exploration of structure-activity relationships and the introduction of novel functionalities. While direct modifications on the pre-formed this compound are less common, the synthesis of analogues with varied side chains starting from phenylalanine precursors is a well-established strategy.
This can involve:
Azapeptides: Introducing nitrogen at the α-carbon of the amino acid residue creates an azapeptide, a peptidomimetic that can enhance metabolic stability and enforce specific conformations. This submonomer strategy allows for diverse side chains to be added onto a common intermediate, providing a route to libraries of novel analogues. nih.gov
Introduction of Functional Groups: Synthetic routes have been developed to introduce bioorthogonal functional groups onto the phenyl ring. For example, a scalable, chromatography-free synthesis of 4-azido-L-phenylalanine from L-phenylalanine has been reported. nih.gov Such strategies could be adapted to create D-phenylalanine analogues with functionalities like azides or alkynes on the benzoyl ring, enabling applications in chemical biology such as click chemistry.
Mechanistic Investigations of Reaction Pathways
The synthesis of this compound derivatives is profoundly influenced by the reaction mechanisms, particularly those affecting the stereocenter at the α-carbon.
Analysis of Racemization during Amidation Reactions
A significant challenge in the synthesis of optically pure N-acetyl-amino acid derivatives is the propensity for racemization during the amide bond-forming step. mdpi.com This loss of stereochemical integrity is particularly pronounced for N-acetyl or N-benzoyl protected amino acids. mdpi.com
The primary mechanism for this racemization involves the formation of a heterocyclic intermediate known as an azlactone (or oxazolone). mdpi.com The process unfolds as follows:
Activation: The coupling agent activates the carboxylic acid group.
Cyclization: The oxygen of the N-acetyl group performs an intramolecular nucleophilic attack on the activated carboxyl carbon, forming the azlactone intermediate. mdpi.com
Deprotonation & Reprotonation: The α-proton of the azlactone is acidic (pKa ≈ 9) and can be readily removed by a base present in the reaction mixture. mdpi.com The resulting planar, achiral enolate intermediate can then be reprotonated from either face, leading to a racemic mixture of the azlactone.
Aminolysis: The amine nucleophile attacks the racemized azlactone, yielding a racemic mixture of the final amide product.
This phenomenon has been studied in detail for the amidation of both N-acetyl-L-phenylalanine and N-acetyl-D-phenylalanine, confirming that both enantiomers are susceptible to racemization under common coupling conditions. mdpi.com
Stereochemical Retention and Epimerization Studies
Controlling stereochemistry is paramount, and studies have focused on understanding the factors that influence stereochemical retention versus epimerization. Epimerization, the change in configuration at one of several stereocenters, is the direct result of the racemization of the activated amino acid during synthesis.
Research on the coupling of N-acetyl-phenylalanine has shown that the choice of base is critical for preserving stereochemistry. mdpi.comnih.gov When a strong, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) is used with the coupling agent TBTU, significant epimerization is consistently observed. mdpi.com Experiments starting with pure N-acetyl-L-phenylalanine yield a mixture of diastereomers, with the D-product often predominating. mdpi.com Conversely, when N-acetyl-D-phenylalanine is used under the same conditions, the D-amide is obtained as the major product, but racemization still occurs. mdpi.com
A key finding is that substituting a weaker base, such as pyridine (B92270), can dramatically reduce or even eliminate racemization, leading to high stereochemical retention. mdpi.comnih.govnih.gov This indicates that the base-promoted deprotonation of the azlactone is the rate-limiting step for epimerization.
The following table summarizes the effect of the base on the stereochemical outcome of the TBTU-mediated coupling of N-acetyl-phenylalanine with aniline.
Table 1: Effect of Base on Stereochemical Outcome
| Starting Material | Base (1 eq.) | Product Ratio (L:D) | Stereochemical Outcome |
|---|---|---|---|
| N-Ac-L-Phe | DIPEA | 50:50 | Complete Racemization nih.gov |
| N-Ac-L-Phe | Pyridine | >99:1 | Complete Retention nih.gov |
| N-Ac-D-Phe | DIPEA | 49:51 | Complete Racemization nih.gov |
| N-Ac-D-Phe | Pyridine | 1:>99 | Complete Retention nih.gov |
Data derived from studies on N-acetyl-phenylalanine coupling reactions.
Role of Coupling Agents and Basic Environments in Synthesis
The choice of coupling agent and the basicity of the reaction environment are inextricably linked to the success and stereochemical purity of the synthesis.
Coupling Agents:
Uronium-based reagents (e.g., TBTU): These agents are highly effective for rapid amide bond formation but are known to promote the formation of the racemization-prone azlactone intermediate, especially in the presence of strong bases. mdpi.comnih.gov
Phosphonium-based reagents (e.g., PyBOP®): These are also used for amide coupling and can lead to racemization, particularly in the presence of bases like DIPEA. researchgate.net
Anhydride-based reagents (e.g., T3P®): Propanephosphonic acid anhydride is presented as a milder alternative. While it still requires a base for the initial deprotonation of the carboxylic acid, it has been shown in some cases to result in lower levels of racemization compared to TBTU under similar basic conditions. nih.govresearchgate.net
Basic Environments:
Strong, non-nucleophilic bases (e.g., DIPEA): These bases are highly effective at promoting the initial activation step but also readily deprotonate the azlactone intermediate, leading to significant racemization. mdpi.com Studies show that even equimolar amounts of DIPEA relative to the amino acid can cause substantial loss of chirality. mdpi.com
Weak bases (e.g., Pyridine): The use of a weaker base like pyridine is a key strategy to mitigate racemization. Pyridine is sufficiently basic to facilitate the necessary steps for amide bond formation but is less efficient at deprotonating the azlactone, thus preserving the stereochemical integrity of the α-carbon. mdpi.comnih.gov The beneficial effect of pyridine highlights the delicate balance required to achieve efficient coupling while suppressing unwanted epimerization. mdpi.com
Advanced Molecular Characterization and Structural Analysis in Research
Spectroscopic Analysis for Structural Confirmation
Spectroscopic techniques are indispensable for verifying the molecular structure of N-Acetyl-4-benzoyl-D-phenylalanine by probing the electronic environments of its atoms and the vibrational modes of its chemical bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the solution-state structure and conformational dynamics of this compound. By analyzing the chemical shifts, coupling constants, and through-space interactions (e.g., via NOESY experiments), researchers can map the connectivity of atoms and determine the preferred spatial arrangement of the molecule's various fragments.
The ¹H NMR spectrum is expected to show distinct signals for the acetyl methyl protons, the α-proton, the β-protons of the phenylalanine backbone, and the aromatic protons from both the phenylalanine and benzoyl rings. The aromatic region (typically 7.0-8.0 ppm) would be complex due to the presence of two substituted phenyl rings. The protons on the 4-substituted ring would likely appear as two distinct doublets (an AA'BB' system), while the protons of the terminal benzoyl group would show signals corresponding to ortho, meta, and para positions. hepvs.ch
The ¹³C NMR spectrum provides complementary information, identifying all unique carbon atoms in the molecule. Key signals would include those for the acetyl methyl carbon, the amide and carboxylic acid carbonyl carbons, the α- and β-carbons, and the various aromatic carbons. The presence of the electron-withdrawing benzoyl ketone would significantly influence the chemical shifts of the carbons within that aromatic system. nih.govrsc.org
Expected ¹H NMR Chemical Shifts for this compound Data below is illustrative and based on analogous structures like N-acetyl-D-phenylalanine and other substituted phenylalanines. hepvs.chchemicalbook.com
| Proton Type | Expected Chemical Shift (ppm) | Multiplicity |
| Acetyl (CH₃) | ~1.8-2.0 | Singlet |
| β-CH₂ | ~2.9-3.2 | Doublet of doublets |
| α-CH | ~4.4-4.6 | Multiplet |
| Amide NH | ~8.1-8.3 | Doublet |
| Phenylalanine Aromatic CH | ~7.2-7.4 | Doublet |
| Benzoyl Aromatic CH | ~7.5-7.9 | Multiplet |
| Carboxyl OH | >10 (if not exchanged) | Broad singlet |
Expected ¹³C NMR Chemical Shifts for this compound Data below is illustrative and based on analogous structures. chemicalbook.comnih.gov
| Carbon Type | Expected Chemical Shift (ppm) |
| Acetyl (CH₃) | ~22-24 |
| β-Carbon (CH₂) | ~37-39 |
| α-Carbon (CH) | ~53-55 |
| Phenylalanine Aromatic C | ~127-138 |
| Benzoyl Aromatic C | ~128-138 |
| Amide Carbonyl (C=O) | ~169-172 |
| Carboxylic Acid Carbonyl (C=O) | ~172-175 |
| Ketone Carbonyl (C=O) | ~195-198 |
Conformational studies on related N-acetylated amino acid amides using computational and experimental methods reveal that the backbone can adopt several low-energy conformations, such as βL and γL, which are stabilized by intramolecular hydrogen bonds. nih.gov The specific conformation of this compound would be influenced by the steric bulk and electronic properties of the 4-benzoylphenyl group.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to confirm the presence of key functional groups within the molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of chemical bonds. The IR spectrum of this compound is expected to display a series of characteristic absorption bands that confirm its identity.
Based on the spectra of related compounds like N-acetyl-L-phenylalanine, the following peaks are anticipated. researchgate.net The presence of the benzoyl group introduces an additional, strong carbonyl stretch from the ketone.
Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid O-H | Stretch | 3300-2500 | Broad |
| Amide N-H | Stretch | ~3300 | Medium |
| Aromatic C-H | Stretch | 3100-3000 | Medium-Weak |
| Alkyl C-H | Stretch | 3000-2850 | Medium-Weak |
| Ketone C=O (Benzoyl) | Stretch | ~1685 | Strong |
| Carboxylic Acid C=O | Stretch | ~1710 | Strong |
| Amide I C=O | Stretch | ~1650 | Strong |
| Amide II N-H Bend | Bend | ~1550 | Strong |
| Aromatic C=C | Stretch | 1600-1450 | Medium-Weak |
The distinct carbonyl (C=O) stretching region would be particularly informative, showing separate, strong absorptions for the carboxylic acid, the amide, and the benzoyl ketone, confirming the presence of all three groups within the molecular structure.
Chromatographic Techniques for Purity and Enantiomeric Excess Determination
Chromatographic methods are essential for separating this compound from impurities and from its corresponding L-enantiomer, thereby ensuring the quality and stereochemical integrity of the compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the chemical purity of this compound. Commercial suppliers typically report a purity of ≥98%, which is verified by this technique. chemimpex.com
In a typical reversed-phase HPLC (RP-HPLC) analysis, the compound is dissolved in a suitable solvent and injected onto a nonpolar stationary phase (e.g., a C18 column). A polar mobile phase, often a mixture of water (commonly with an acid modifier like trifluoroacetic acid, TFA) and an organic solvent like acetonitrile (B52724) or methanol, is used to elute the compound. The components of the sample are separated based on their differential partitioning between the stationary and mobile phases. A UV detector is commonly used for detection, as the benzoyl and phenyl moieties provide strong chromophores. The purity is calculated by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.
Illustrative RP-HPLC Method for Purity Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Gradient of Acetonitrile in 0.1% aq. TFA |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Expected Result | Major peak with retention time corresponding to the compound; purity ≥98%. chemimpex.com |
Chiral Chromatography for Enantiomeric Purity Evaluation
Ensuring the enantiomeric purity of this compound is critical, as the biological activity of chiral molecules is often enantiomer-dependent. Chiral HPLC is the primary method for this evaluation, capable of separating the D- and L-enantiomers. sigmaaldrich.com This separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.
Various types of CSPs are effective for separating N-acyl amino acids, including polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives), macrocyclic antibiotic (e.g., teicoplanin), and Pirkle-type columns. nih.govmdpi.com For N-acetylated phenylalanine derivatives, polysaccharide-based CSPs like Chiralpak® IA have been shown to be effective. mdpi.com The separation mechanism involves a combination of interactions, including hydrogen bonding, π-π stacking, and steric repulsion between the analyte and the chiral selector.
A study on the racemization of N-acetyl-phenylalanine during a coupling reaction successfully used a Chiralpak IA column with a hexane/isopropanol mobile phase to separate the resulting N-acetyl-L-phenylalanine and N-acetyl-D-phenylalanine derivatives. mdpi.com A similar method would be directly applicable to assessing the enantiomeric excess of this compound.
Illustrative Chiral HPLC Method for Enantiomeric Purity
| Parameter | Condition |
| Column | Polysaccharide-based CSP (e.g., Chiralpak® IA) |
| Mobile Phase | Hexane / Isopropanol (e.g., 95:5 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Expected Result | Two baseline-resolved peaks for the D- and L-enantiomers, allowing for quantification of enantiomeric excess. |
X-ray Crystallography for Solid-State Molecular Recognition and Ordered Complex Formation
X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. This technique is crucial for understanding how this compound molecules pack in a crystal lattice and engage in molecular recognition.
While the specific crystal structure of this compound has not been detailed in publicly accessible literature, data from closely related compounds offer significant insights. For instance, the crystal structure of N-benzoyl-DL-phenylalanine reveals how these molecules form hydrogen-bonded dimers through their carboxylic acid groups in the solid state. nih.gov
Analysis of Intermolecular Interactions in Crystalline States
The crystalline state of N-acylated amino acids is characterized by a network of specific intermolecular interactions that dictate the packing of molecules. The primary forces at play are hydrogen bonds and van der Waals interactions, including potential π-π stacking from the aromatic rings. In hydrophobic amino acid derivatives, the crystal packing typically segregates molecules into distinct hydrophilic and hydrophobic layers. semanticscholar.org
For a molecule like this compound, the phenyl and benzoyl groups would constitute the hydrophobic regions, while the N-acetyl and carboxylic acid moieties would form the hydrophilic, hydrogen-bonding domains. The analysis of N-Acetyl-L-phenylalanine, a structurally similar compound, reveals that it crystallizes in the orthorhombic system (space group P2₁2₁2₁), forming a highly organized, three-dimensional network. iucr.org It is reasonable to infer that this compound would adopt a similar packing strategy, driven by the strong hydrogen-bonding capabilities of its amide and carboxyl groups.
Hydrogen Bonding Patterns and Supramolecular Assembly
Hydrogen bonding is the principal organizing force in the supramolecular assembly of N-acetylated amino acids. In the crystal structure of N-Acetyl-L-phenylalanine, the molecules are linked by an extensive two-dimensional network of intermolecular hydrogen bonds involving both the amide (N-H) and carboxylic acid (O-H) groups as donors. iucr.org The carbonyl oxygen atoms from both the acetyl group and the carboxylic acid serve as acceptors. iucr.org
Specifically, two primary types of hydrogen bonds are observed:
N—H···O=C (Amide-Carbonyl): The hydrogen atom of the amide group forms a hydrogen bond with a carbonyl oxygen of an adjacent molecule.
O—H···O=C (Carboxyl-Carbonyl): The hydroxyl hydrogen of the carboxylic acid group donates to a carbonyl oxygen of a neighboring molecule.
These interactions link the molecules in a head-to-tail fashion, creating infinite chains or sheets. semanticscholar.orgiucr.org In the case of this compound, this fundamental pattern is expected to persist. The amide N-H and the carboxylic acid O-H will act as primary hydrogen bond donors. The acceptors will include the carboxylic carbonyl oxygen, the N-acetyl carbonyl oxygen, and potentially the benzoyl carbonyl oxygen. This third potential acceptor site could introduce additional complexity and robustness to the supramolecular assembly.
The combination of these directional hydrogen bonds results in the formation of well-defined supramolecular structures, such as chains or layers, which are further organized by weaker C—H···O interactions and van der Waals forces to build the full three-dimensional crystal lattice. researchgate.net The formation of heterocyclic azlactone intermediates, a known reaction pathway for N-acetylated amino acids during chemical activation, underscores the reactivity of the carbonyl oxygen and its role in intermolecular interactions. mdpi.comresearchgate.net
Crystallographic Data for the Analogous Compound N-Acetyl-L-phenylalanine
The following table presents crystallographic data obtained from the analysis of N-Acetyl-L-phenylalanine, which serves as a strong model for understanding the crystalline properties of this compound. iucr.org
| Parameter | Value |
| Molecular Formula | C₁₁H₁₃NO₃ |
| Molecular Weight ( g/mol ) | 207.22 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.6528 |
| b (Å) | 11.1532 |
| c (Å) | 16.9897 |
| Volume (ų) | 1071.15 |
| Z (molecules/unit cell) | 4 |
| Calculated Density (Mg m⁻³) | 1.285 |
| Hydrogen Bond Types | N—H···O, O—H···O |
Computational and Theoretical Chemistry Studies of N Acetyl 4 Benzoyl D Phenylalanine
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity
Quantum mechanical calculations are fundamental to understanding the electronic structure and inherent reactivity of N-Acetyl-4-benzoyl-D-phenylalanine. These methods, which include both ab initio Hartree-Fock and density functional theory (DFT), are employed to solve the Schrödinger equation for the molecule, providing detailed information about electron distribution and energy levels.
Theoretical investigations into related compounds, such as N,N-diacylaniline derivatives, have demonstrated the utility of QM calculations. For instance, DFT at the B3LYP/6–31G* level has been successfully used to optimize ground state geometries and compute vibrational frequencies. arabjchem.org Such calculations can elucidate the impact of substituents on the electronic properties and reactivity of the molecule. The electron donor and acceptor capabilities, which are critical in determining structural and electronic characteristics, can be thoroughly investigated. arabjchem.org For this compound, QM calculations can predict regions of high or low electron density, which are indicative of sites prone to electrophilic or nucleophilic attack, thereby offering a predictive map of its chemical reactivity.
Density Functional Theory (DFT) Studies of Molecular Conformations
Density Functional Theory (DFT) is a powerful computational method for studying the various three-dimensional arrangements, or conformations, that this compound can adopt. By calculating the potential energy surface of the molecule, DFT can identify the most stable, low-energy conformations.
Below is an illustrative data table of relative energies for hypothetical conformers of this compound, based on typical findings from DFT studies.
| Conformer | Dihedral Angle (Cα-Cβ, °) | Relative Energy (kcal/mol) |
| A | 60 | 0.00 |
| B | 180 | 1.25 |
| C | -60 | 2.10 |
| This table is for illustrative purposes and does not represent experimentally verified data for this specific molecule. |
Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvent Interactions
Molecular Dynamics (MD) simulations provide a means to observe the motion of atoms in this compound over time, offering insights into its dynamic behavior and interactions with its environment, particularly with solvent molecules like water.
Microhydration studies focus on the specific interactions between a molecule and a small, defined number of water molecules. These simulations can reveal the thermodynamics and kinetics of the hydration process. For the related molecule N-acetyl-phenylalaninylamide (NAPA), DFT calculations have been used to study the formation of hydrated complexes. scirp.orgresearchgate.net These studies have shown that the initial hydration steps can be barrierless reactions, with subsequent water additions sometimes being endothermic. scirp.org
The kinetics of these hydration reactions can also be determined by calculating the Gibbs free energy of activation (Δ‡G⁰) and the reaction rate (k). For NAPA, these values have been computed, providing a detailed picture of its hydration dynamics. scirp.org Similar investigations on this compound would be invaluable for understanding its solubility and behavior in aqueous environments.
The following table summarizes the kinetic and thermodynamic data for the microhydration of NAPA, which serves as a model for what could be studied for this compound. scirp.org
| Reaction | Δ‡G⁰ (kcal/mol) | Rate (k) (s⁻¹) |
| NAPA-A + H₂O | 4.43 | 3.490 x 10⁹ |
| NAPA-A(H₂O) + H₂O | 4.28 | 4.514 x 10⁹ |
| NAPA-A(H₂O)₂ + H₂O | 3.83 | 9.688 x 10⁹ |
| NAPA-A(H₂O)₃ + H₂O | 5.11 | 1.108 x 10⁹ |
When this compound is considered for its potential to interact with a biological target, such as an enzyme, MD simulations are crucial for predicting how it will bind and the strength of this interaction. Docking studies can initially place the molecule into the binding site of a protein, and then MD simulations can be used to refine this binding pose and assess its stability over time. nih.gov
For instance, in a study of para-(benzoyl)-phenylalanine as a potential inhibitor of the enzyme LpxC, molecular docking followed by MD simulations was used to predict the binding affinity. nih.gov The stability of the protein-ligand complex and the intermolecular interactions were analyzed from the simulation trajectory. nih.gov The binding free energy can be calculated using methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area), which breaks down the total binding energy into contributions from different types of interactions, such as electrostatic and van der Waals forces. nih.gov
An example of a binding energy contribution table is provided below, illustrating the type of data obtained from such simulations.
| Interaction Type | Energy Contribution (kcal/mol) |
| van der Waals | -45.2 |
| Electrostatic | -20.8 |
| Polar Solvation | 35.5 |
| Non-polar Solvation | -4.1 |
| Total Binding Energy | -34.6 |
| This table is for illustrative purposes and does not represent experimentally verified data for this specific molecule. |
Structure-Activity Relationship (SAR) Studies through Computational Modeling
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a molecule relates to its biological activity. Computational modeling is a key tool in establishing these relationships. By synthesizing and testing a series of related compounds, and then using computational methods to analyze their properties, researchers can build models that predict the activity of new, untested molecules.
For example, in the development of inhibitors for the deubiquitinating enzyme USP1/UAF1, a strong correlation was found between the computationally determined inhibitory potency (IC50 values) and the observed activity in cancer cells. nih.gov For this compound, computational SAR studies would involve creating a library of analogous compounds with modifications to the acetyl group, the benzoyl group, or the phenylalanine core. The computational tools described in the previous sections (QM, DFT, MD) would then be used to calculate various descriptors for each analog, such as electronic properties, conformational energies, and binding affinities. These descriptors can then be correlated with experimentally measured biological activity to develop a predictive SAR model. Such models are invaluable in medicinal chemistry for guiding the design of more potent and selective compounds. nih.govresearchgate.net
Applications in Advanced Chemical and Biochemical Research
Role as a Chiral Building Block in Peptide Chemistry
The incorporation of unnatural amino acids, such as N-Acetyl-4-benzoyl-D-phenylalanine, into peptides is a powerful strategy for developing novel research tools and therapeutic leads. ptfarm.pl The D-configuration of this amino acid analog provides resistance to proteolytic degradation, enhancing the stability of the resulting peptides. ptfarm.pl
The benzophenone (B1666685) group within this compound is a photo-reactive moiety. nih.govresearchgate.net When exposed to ultraviolet light, it can form a covalent bond with nearby molecules, a process known as photoaffinity labeling. researchgate.net This property makes it an invaluable tool for identifying and characterizing peptide-protein interactions. nih.gov By incorporating this amino acid into a peptide sequence, researchers can "capture" the binding partners of that peptide within a complex biological sample.
For instance, a synthetic peptide containing this compound can be introduced to a cell lysate. Upon UV irradiation, the peptide will covalently link to its target protein, allowing for subsequent isolation and identification of the protein. This technique provides a snapshot of the direct interaction between the peptide and its receptor, offering insights into signaling pathways and molecular recognition events. nih.govresearchgate.net
A related compound, p-(4-hydroxybenzoyl)phenylalanine, which also contains a benzophenone group, has been successfully used to elucidate the interaction of substance P with its receptor. nih.gov This highlights the utility of benzoylphenylalanine derivatives as structural probes in peptide chemistry.
Peptide-based scaffolds are designed to mimic natural peptide structures and functions, serving as frameworks for presenting bioactive motifs. nih.gov The inclusion of this compound can confer specific conformational properties to these scaffolds. The bulky benzophenone group can influence the folding of the peptide backbone, leading to more defined and stable three-dimensional structures.
These structurally constrained peptides can be used to investigate the specific requirements for receptor binding and activation. By systematically replacing natural amino acids with this compound, researchers can probe the spatial and chemical features of a binding pocket. Furthermore, the photo-crosslinking ability of the benzophenone group allows for the mapping of interaction surfaces on both the peptide and its target protein. nih.gov
The design of such scaffolds is crucial for understanding biological interrogation at a molecular level, paving the way for the development of targeted therapeutics. The ability to create stable, conformationally defined peptides with built-in crosslinking capabilities is a significant advantage in this field.
The incorporation of non-native amino acids can significantly impact the secondary structure and stability of peptides. ptfarm.pl The D-amino acid configuration of this compound inherently increases resistance to enzymatic degradation by proteases, which typically recognize L-amino acids. ptfarm.pl This enhanced stability is crucial for in vivo applications where peptide longevity is a concern.
The aromatic benzoylphenylalanine moiety can participate in π-π stacking interactions, which can stabilize helical or sheet-like secondary structures. nih.govmdpi.com The specific influence on the secondary structure depends on the position of the amino acid within the peptide sequence and the surrounding amino acid residues. Techniques such as circular dichroism and nuclear magnetic resonance spectroscopy can be employed to study the conformational changes induced by the incorporation of this compound.
| Interaction Type | Effect on Peptide Structure | Resulting Property |
| D-amino acid configuration | Increased resistance to proteases | Enhanced in vivo stability |
| π-π stacking of aromatic rings | Stabilization of secondary structures | Defined three-dimensional conformation |
Utility in Enzyme Interaction and Inhibition Research
The unique chemical features of this compound also make it a valuable tool for studying enzyme interactions and developing enzyme inhibitors.
Serine proteases are a large family of enzymes involved in numerous physiological processes, and their dysregulation is implicated in various diseases. nih.govmdpi.com The development of specific inhibitors for these enzymes is an active area of research. mdpi.com N-acylphenylalanine derivatives have been investigated as potential serine protease inhibitors. nih.gov
The benzoylphenylalanine moiety can be designed to fit into the substrate-binding pockets of specific serine proteases. The carbonyl group of the benzophenone can potentially interact with the serine residue in the active site, leading to inhibition. The specificity of the inhibitor can be tuned by modifying the peptide sequence into which the this compound is incorporated, targeting the unique substrate preferences of different proteases.
Research into synthetic peptides containing phenylalanine analogs has shown that they can act as effective inhibitors of proteases like procollagen N-protease. nih.gov This suggests that this compound could be a valuable component in the design of novel serine protease inhibitors.
Cholinesterases, such as acetylcholinesterase (AChE), are crucial enzymes in the nervous system responsible for hydrolyzing the neurotransmitter acetylcholine. nih.gov Modulation of AChE activity is a key strategy for treating neurodegenerative diseases like Alzheimer's. nih.gov
Studies have shown that N-benzoyl-D-phenylalanine can affect brain acetylcholinesterase levels. nih.gov While the exact mechanism of modulation by this compound is a subject of ongoing research, it is hypothesized that the benzophenone group may interact with the active site or peripheral anionic site of the enzyme. The photo-crosslinking capability of this compound could be particularly useful in mapping the binding site on cholinesterases, providing valuable information for the design of more potent and specific modulators.
| Enzyme Target | Potential Mechanism of Action | Research Application |
| Serine Proteases | Binding to the substrate pocket and interaction with the active site serine. | Development of specific inhibitors for therapeutic use. |
| Cholinesterases | Interaction with the active site or peripheral anionic site. | Elucidation of modulation mechanisms and design of drugs for neurodegenerative diseases. |
Exploration of DD-Carboxypeptidase Inhibition
While direct studies focusing exclusively on the inhibition of DD-Carboxypeptidase by this compound are not extensively detailed in the available literature, the broader context of carboxypeptidase inhibition by phenylalanine derivatives provides a foundation for understanding its potential role. Carboxypeptidases are metalloenzymes that cleave peptide bonds at the C-terminal end of a polypeptide chain. Research has demonstrated that various phenylalanine analogues can act as inhibitors for these enzymes. For instance, N-(Hydroxyaminocarbonyl)phenylalanine has been designed as a competitive inhibitor for Carboxypeptidase A (CPA), with the D-configuration showing greater potency than its L-counterpart. nih.govresearchgate.net This suggests that the stereochemistry of the inhibitor plays a crucial role in its interaction with the enzyme's active site. researchgate.net
Similarly, studies on the inhibition of Carboxypeptidase A by 3-phenylpropanoate have shown mixed and noncompetitive inhibition patterns depending on the substrate concentration, indicating complex binding interactions. nih.gov The benzoyl group in this compound introduces a bulky, photoreactive moiety which could influence its binding affinity and inhibitory mechanism against DD-Carboxypeptidases, a class of enzymes crucial in bacterial cell wall biosynthesis. The D-phenylalanine core of the molecule mimics the D-Ala-D-Ala terminus of peptidoglycan precursors, suggesting a potential for specific targeting of these bacterial enzymes. Further research is warranted to fully characterize the inhibitory kinetics and binding mode of this compound with DD-Carboxypeptidases.
Elucidation of Enzyme-Substrate Binding Mechanisms
Understanding how enzymes bind to their substrates is fundamental to biochemistry, with several established mechanisms describing these interactions. jackwestin.com The study of enzyme kinetics and the use of substrate analogs are key to elucidating these pathways. nih.gov General mechanisms of substrate binding include ordered, random, and ping-pong (or double-displacement) mechanisms. jackwestin.comreddit.com
The incorporation of unnatural amino acids like phenylalanine derivatives into substrates or inhibitors allows for detailed mapping of binding sites. For example, crystallographic studies of phenylalanine hydroxylase have revealed a specific distal binding site for phenylalanine, characterized by numerous van der Waals contacts and hydrogen bonds with backbone atoms of surrounding residues. nih.gov This tight binding is indicative of a high-affinity interaction. nih.gov
This compound, with its distinct chemical features, can serve as a valuable tool in such studies. The N-acetyl group can influence solubility and interaction patterns, while the benzoyl-phenylalanine core provides a rigid structure for probing hydrophobic pockets within an enzyme's active site. The benzophenone group, upon photoactivation, can covalently link the molecule to the binding site, allowing for the identification of interacting amino acid residues. This photoaffinity labeling approach has been instrumental in defining ligand-binding domains in various protein systems. nih.gov
Table 1: General Mechanisms of Enzyme-Substrate Binding
| Binding Mechanism | Description |
|---|---|
| Ordered Sequential | Substrates must bind to the enzyme in a specific sequence. |
| Random Sequential | Substrates can bind to the enzyme in any order. jackwestin.com |
| Ping-Pong (Double-Displacement) | The first substrate binds and a product is released, modifying the enzyme, before the second substrate binds. jackwestin.comreddit.com |
Application as a Photoreactive Amino Acid in Chemical Biology
The benzophenone moiety within this compound makes it a powerful photoreactive amino acid for applications in chemical biology. nih.gov Photoreactive amino acids are designed to be chemically inert until activated by light, at which point they form highly reactive intermediates capable of forming covalent bonds with nearby molecules. researchgate.net
Use in Photoaffinity Labeling of Biological Macromolecules
Photoaffinity labeling is a technique used to identify and characterize the binding sites of ligands on biological macromolecules such as proteins and nucleic acids. researchgate.netrsc.org This method utilizes a ligand analog that contains a photoreactive group. The analog first binds non-covalently to its target receptor. Subsequent irradiation with light of a specific wavelength activates the photoreactive group, leading to the formation of a covalent bond with the macromolecule. nih.gov
Derivatives of benzoyl-phenylalanine have been successfully incorporated into peptides to study protein-protein and peptide-receptor interactions. researchgate.netnih.gov For instance, replacing a native amino acid in a peptide with p-benzoyl-L-phenylalanine can create a potent photoaffinity probe without significantly altering the peptide's binding affinity for its target. researchgate.net Upon photolysis, such probes can achieve high-efficiency covalent labeling of their target receptors, enabling their identification and characterization. researchgate.netnih.gov
Mechanistic Principles of Photolabeling and Cross-linking
The utility of benzophenone-containing amino acids in photoaffinity labeling stems from the photochemical properties of the benzophenone group. nih.gov The process is initiated by exposing the compound to UV light, typically in the range of 350-365 nm. nih.gov This excites the benzophenone carbonyl from its ground state to a singlet excited state, which then rapidly undergoes intersystem crossing to a more stable triplet excited state. collectionscanada.gc.ca
The triplet benzophenone is a diradical species that is highly reactive and can abstract a hydrogen atom from a nearby C-H bond, which is often present in the side chains of amino acids within a protein. nih.gov This hydrogen abstraction generates a pair of radicals—a ketyl radical on the benzophenone and a carbon-centered radical on the target molecule. These two radicals then combine to form a stable, new carbon-carbon covalent bond, effectively cross-linking the probe to its target. nih.govnih.gov A key advantage of benzophenone-based probes is their relative stability in aqueous environments and their minimal side reactions with water, making them well-suited for biological studies. nih.gov
Development of Molecular Probes for Receptor Mapping
The unique properties of photoreactive amino acids like this compound have led to their use in the development of sophisticated molecular probes for mapping the binding sites of receptors. By incorporating this amino acid into a known ligand, researchers can create a tool to covalently label the ligand's receptor. nih.gov
A notable example is the use of a p-benzoyl-phenylalanine-containing derivative of Substance P to photoaffinity label its receptor. nih.gov This photoreactive antagonist was shown to bind with high affinity and, upon photolysis, covalently attached to polypeptides of the receptor, allowing for their identification and further study. nih.govnih.gov Such probes are invaluable for understanding the structure-activity relationships of ligands and their receptors, providing detailed information about the molecular architecture of binding pockets. nih.gov
Contributions to Asymmetric Organic Synthesis
The synthesis of enantiomerically pure amino acids is of great importance in pharmaceutical and materials science. D-phenylalanine derivatives, in particular, are valuable chiral building blocks for a variety of bioactive compounds, including antibiotics and chemotherapeutic agents. nih.govresearchgate.net Asymmetric synthesis provides a direct route to these chiral molecules, avoiding the need for resolving racemic mixtures.
The synthesis of N-protected benzoyl-phenylalanine derivatives has been achieved through methods such as the alkylation of chiral auxiliaries. For example, the asymmetric synthesis of (S)-Boc-N-methyl-p-benzoyl-phenylalanine was accomplished by alkylating a sultam Boc-sarcosinate, which yielded the desired amino acid with high optical purity. nih.gov While this example produces the L-enantiomer (S-configuration), similar strategies can be adapted for the synthesis of D-amino acids.
The N-acetyl group in this compound can present challenges during peptide coupling reactions, as it can be prone to racemization, particularly in the presence of strong bases. mdpi.commdpi.com Studies on the amidation of N-acetyl-L-phenylalanine have shown that the choice of base and coupling reagent is critical to maintaining stereochemical integrity. mdpi.com For instance, using a weaker base like pyridine (B92270) in TBTU-mediated couplings can significantly reduce the extent of racemization. mdpi.com These findings are directly relevant to the incorporation of this compound into larger molecules while preserving its D-configuration.
Table 2: Summary of Synthetic Considerations
| Synthetic Step | Key Consideration | Example/Solution |
|---|---|---|
| Asymmetric Synthesis | Achieving high enantiomeric purity. | Alkylation of chiral auxiliaries (e.g., sultams). nih.gov |
| Peptide Coupling | Preventing racemization of the N-acetylated amino acid. mdpi.commdpi.com | Use of weaker bases (e.g., pyridine) with coupling reagents like TBTU. mdpi.com |
| Esterification | Efficient reaction conditions. | Microwave-assisted synthesis using modified Mukaiyama's reagents. researchgate.net |
Function as a Chiral Auxiliary in Enantioselective Reactions
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to direct the formation of a specific enantiomer of a product. While direct research on this compound as a chiral auxiliary is not extensively documented, the principles of asymmetric synthesis and the behavior of similar N-acyl amino acid derivatives provide a strong basis for its potential function in this role. The inherent chirality of the D-phenylalanine backbone is a key feature that can influence the stereochemical course of a reaction.
The general mechanism by which N-acyl amino acid derivatives can act as chiral auxiliaries involves the formation of a temporary covalent bond with a prochiral substrate. The steric and electronic properties of the chiral auxiliary then create a diastereomeric transition state that favors the formation of one enantiomer of the product over the other. After the reaction, the auxiliary can be cleaved and potentially recovered. For instance, studies on other N-acyl phenylalanine derivatives, such as N-acryloyl-L-phenylalanine methyl ester, have demonstrated their use as chiral dienophiles in asymmetric Diels-Alder reactions, indicating the potential for this class of compounds to induce stereoselectivity. cdnsciencepub.com
The effectiveness of a chiral auxiliary is often evaluated by the diastereomeric excess (d.e.) or enantiomeric excess (e.e.) of the product. Key factors influencing this include the rigidity of the transition state assembly, the nature of the solvent, the reaction temperature, and the presence of Lewis acids or other catalysts.
| Parameter | Influence on Enantioselectivity |
| Structure of Auxiliary | The steric bulk and electronic nature of the N-acetyl and 4-benzoyl groups can create a specific chiral environment. |
| Reaction Conditions | Temperature, solvent, and catalysts can affect the stability and geometry of the diastereomeric transition states. |
| Substrate | The structure of the prochiral substrate will influence how it interacts with the chiral auxiliary. |
Induction of Stereoselectivity in Carbon-Carbon Bond Formation
The formation of carbon-carbon bonds with control over the resulting stereochemistry is a central goal in organic synthesis. This compound can potentially induce stereoselectivity in such reactions through several mechanisms. The benzoyl group, being a bulky substituent, can exert significant steric hindrance, thereby directing the approach of incoming reagents to one face of a molecule.
Research on structurally related compounds, such as (S)-Boc-N-methyl-p-benzoyl-phenylalanine, has shown that benzoyl-phenylalanine derivatives can be synthesized with high optical purity and used in the preparation of photoreactive peptide antagonists. ebi.ac.uknih.gov This highlights the utility of the benzoyl-phenylalanine scaffold in creating stereochemically defined molecules.
In the context of carbon-carbon bond formation, if this compound were used as a chiral auxiliary attached to a molecule undergoing, for example, an aldol reaction or an alkylation, the bulky benzoylphenyl group would likely shield one face of the enolate, leading to a diastereoselective attack of the electrophile.
Hypothetical Aldol Reaction:
| Reactant 1 (attached to auxiliary) | Reactant 2 (Electrophile) | Expected Outcome |
| Prochiral Ketone | Aldehyde | Diastereomerically enriched β-hydroxy ketone |
The degree of stereoselectivity would be dependent on the specific reaction conditions and the nature of the reactants. A significant challenge in the use of N-acetyl amino acids in some coupling reactions is the potential for racemization at the α-carbon, which can be influenced by the choice of coupling agents and bases. mdpi.com Careful optimization of reaction conditions is therefore crucial to maintain the stereochemical integrity of the chiral center.
Research in Advanced Materials Science
The unique chemical functionalities of this compound also make it an interesting building block for the development of advanced materials with tailored properties.
Development of Tailored Polymeric Structures with Enhanced Functionality
Phenylalanine and its derivatives are known to be versatile components in the design of novel polymers. rsc.org The incorporation of this compound into a polymer backbone or as a pendant group could impart specific properties to the resulting material. The benzophenone moiety is a well-known photosensitizer and can be used for photo-crosslinking applications. Upon irradiation with UV light, the benzophenone group can abstract a hydrogen atom from a nearby C-H bond, leading to the formation of a covalent cross-link. nih.gov This property could be exploited to create photo-curable polymers or hydrogels.
Furthermore, the aromatic rings of the benzoyl and phenyl groups can participate in π-π stacking interactions, which can influence the self-assembly and morphology of polymers, potentially leading to the formation of ordered nanostructures. nih.gov The chirality of the D-phenylalanine unit can also induce helical or other chiral structures in the polymer chain.
| Functional Group | Potential Contribution to Polymer Properties |
| N-Acetyl Group | Can participate in hydrogen bonding, influencing polymer chain interactions. |
| Benzoyl Group | Photo-crosslinking capabilities, potential for π-π stacking. |
| D-Phenylalanine | Induces chirality in the polymer structure, hydrophobic interactions. |
Integration into Bio-conjugates for Novel Material Design
Bio-conjugation, the linking of two biomolecules, is a powerful tool for creating novel materials with combined properties. Phenylalanine and its derivatives are frequently used in the design of bio-conjugates. nih.govresearchgate.net The this compound molecule possesses several handles for conjugation. The carboxylic acid group can be activated to form amide bonds with amine-containing molecules, such as proteins or peptides.
The benzophenone group offers a unique opportunity for photo-affinity labeling. When incorporated into a biomolecule (e.g., a peptide or a drug molecule), the benzophenone can be activated by UV light to form a covalent bond with a target protein or receptor. This is a valuable technique for studying molecular interactions in biological systems. nih.gov
For example, a peptide containing this compound could be used as a probe to identify and map the binding site of a target protein. Upon binding, UV irradiation would lead to the formation of a covalent bond between the peptide and the protein, allowing for subsequent identification of the cross-linked species.
Future Research Directions and Emerging Paradigms
Development of Novel and Efficient Stereoselective Synthetic Pathways
The precise three-dimensional arrangement of atoms in a molecule, or stereochemistry, is crucial for its biological function. The development of new and efficient methods for the stereoselective synthesis of N-Acetyl-4-benzoyl-D-phenylalanine and its analogs is a key area of future research. This involves creating chemical reactions that preferentially produce one stereoisomer over another, ensuring the synthesis of biologically active compounds.
A significant challenge in peptide synthesis is the prevention of racemization, the process where a pure stereoisomer is converted into a mixture of isomers. mdpi.com For instance, studies on the synthesis of 2-(N-acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) have highlighted the issue of racemization of the N-acetyl-l-phenylalanine moiety during the amidation reaction mediated by TBTU. mdpi.com Future research will likely focus on developing novel coupling reagents and reaction conditions that minimize or eliminate this unwanted side reaction. This could involve the use of different bases or alternative activation strategies to maintain the stereochemical integrity of the amino acid throughout the synthetic process. mdpi.com
Furthermore, the use of chiral templates, such as N-cinnamoyl-L-proline, has shown promise in the stereoselective synthesis of related tripeptide derivatives. nih.gov This approach could be adapted and refined for the synthesis of this compound-containing peptides, offering a pathway to complex structural analogs with potential therapeutic applications, such as HIV protease inhibitors. nih.gov
Integration with Advanced Bioorthogonal Chemistry Methodologies
Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. researchgate.netnih.gov The benzophenone (B1666685) moiety of this compound makes it an ideal candidate for photo-crosslinking studies, a cornerstone of bioorthogonal chemistry. Future research will focus on integrating this compound with a wider array of advanced bioorthogonal techniques to probe and manipulate biological systems with greater precision.
One emerging area is the expansion of the genetic code to incorporate unnatural amino acids like this compound directly into proteins. acs.org This would allow for the site-specific placement of the photo-crosslinker within a protein of interest, enabling the identification of direct binding partners in a cellular context. nih.gov This technique, known as bioorthogonal non-canonical amino acid tagging (BONCAT), has been successfully used with other modified amino acids and holds great promise for elucidating protein-protein interaction networks. nih.gov
Moreover, the development of new bioorthogonal reaction partners for the benzophenone group could expand its utility. While the photo-induced cross-linking is well-established, exploring other light-activated or chemically-triggered reactions could provide additional layers of control for spatiotemporal labeling and manipulation of biomolecules in living systems. escholarship.orgresearchgate.net
Expansion of Computational Predictive Models for De Novo Design
Computational modeling has become an indispensable tool in modern drug discovery and protein engineering. scirp.org The de novo design of peptides and proteins, which involves creating novel sequences with desired structures and functions, is a rapidly advancing field. nih.gov Future research will increasingly leverage computational predictive models to design novel peptides and proteins incorporating this compound.
These computational approaches can predict the three-dimensional structure of a peptide and how it will interact with a target molecule. embopress.orgnih.gov By incorporating this compound into these models, researchers can design photo-probes with enhanced affinity and specificity for their targets. For example, computational studies on similar molecules like N-acetyl-phenylalaninylamide (NAPA) have provided insights into their conformational preferences and interactions with solvent molecules, which can inform the design of new analogs. scirp.orgresearchgate.net
Furthermore, the development of sophisticated algorithms, such as those used in AlphaFold, is revolutionizing our ability to predict protein structures. embopress.org Integrating the unique properties of this compound into these predictive frameworks will enable the design of novel protein binders and inhibitors with tailored functionalities. This could lead to the development of highly specific therapeutic agents and diagnostic tools. nih.gov
Exploration of this compound in Systems Chemical Biology
Systems chemical biology aims to understand the complex networks of interactions that govern cellular processes. This compound, with its ability to covalently trap interacting molecules upon photoactivation, is a powerful tool for mapping these networks. Future research will likely see its expanded use in systems-level investigations.
By incorporating this compound into a bait molecule (e.g., a known drug or a peptide), researchers can identify its direct cellular targets on a proteome-wide scale. This approach, often coupled with mass spectrometry-based proteomics, can reveal novel drug mechanisms and off-target effects. For instance, derivatives of a related compound, Matijin-Su, have been used to identify protein targets in cancer cells, demonstrating the power of this approach. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
